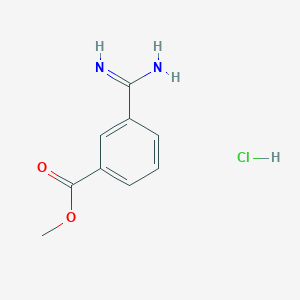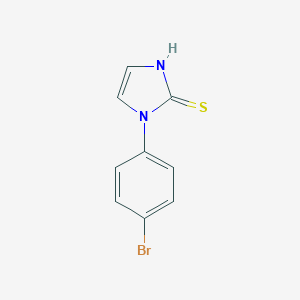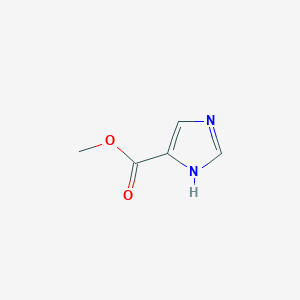
4-Imidazolcarboxilato de metilo
Descripción general
Descripción
Methyl 4-imidazolecarboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. Methyl 4-imidazolecarboxylate is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Methyl 4-imidazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Methyl 4-imidazolecarboxylate is used as a catalyst and solvent in various industrial processes.
Mecanismo De Acción
Target of Action
Methyl 4-imidazolecarboxylate, also known as Methyl 1H-imidazole-4-carboxylate or Methyl 1H-Imidazole-5-Carboxylate, is an alkyl ester of imidazole carboxylic acid
Mode of Action
It has been used as a starting material in the synthesis of other compounds .
Biochemical Pathways
For instance, the imidazole group is a key component of purines and is integral to the catalytic activity of many enzymes .
Result of Action
Its role as a starting material in the synthesis of other compounds suggests that it may contribute to various biochemical reactions .
Análisis Bioquímico
Biochemical Properties
Methyl 4-imidazolecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other imidazole derivatives. It interacts with various enzymes and proteins, facilitating the formation of coordination polymers and other complex molecules . The compound is involved in the synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde and osmium (2,2′-bipyridyl)2 (methyl 4-imidazolecarboxylate)dichloride . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Methyl 4-imidazolecarboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The imidazole moiety present in the compound is a structural motif found in several key biomolecules, such as histidine and purines . This structural feature allows Methyl 4-imidazolecarboxylate to participate in catalytic activities within cells, impacting cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, Methyl 4-imidazolecarboxylate exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s imidazole ring can act as a ligand, forming coordination complexes with metal ions and other molecules . These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-imidazolecarboxylate can change over time due to its stability and degradation properties. The compound is known to have a melting point of 154-156°C and a boiling point of 318.2°C at 760 mmHg . These properties suggest that Methyl 4-imidazolecarboxylate is relatively stable under standard laboratory conditions. Long-term studies are needed to fully understand its degradation and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Methyl 4-imidazolecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it may cause toxic or adverse effects, such as skin and eye irritation, and respiratory issues . These observations highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Methyl 4-imidazolecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The imidazole moiety in the compound is a key structural feature in the biosynthesis of histidine and purines . These pathways are crucial for maintaining cellular homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, Methyl 4-imidazolecarboxylate is transported and distributed through interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its density and vapor pressure, influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reaction with Formic Acid or Formic Anhydride: One common method involves reacting 1-methylimidazole with formic acid or formic anhydride to produce 1-methylimidazole-5-carboxylic anhydride, which is then deacylated using a base to yield Methyl 4-imidazolecarboxylate.
Reaction with Methanol and Formic Acid: Another method involves reacting 1-methylimidazole with methanol and formic acid to directly produce Methyl 4-imidazolecarboxylate.
Industrial Production Methods
Industrial production of Methyl 4-imidazolecarboxylate typically involves the acid-catalyzed methylation of imidazole using methanol. This method is favored due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 4-imidazolecarboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-methylimidazole-5-carboxylate: Similar in structure but with an additional methyl group at the nitrogen atom.
1H-Imidazole-5-carboxylic acid: Lacks the methyl ester group, making it more acidic.
Methyl 4-imidazolecarboxylate: Differently substituted imidazole with the carboxylate group at position 4.
Uniqueness
Methyl 4-imidazolecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.
Propiedades
IUPAC Name |
methyl 1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLGIQNHKLWSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340564 | |
| Record name | Methyl 4-imidazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17325-26-7 | |
| Record name | Methyl 4-imidazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-imidazolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl 1H-imidazole-5-carboxylate?
A1: While not explicitly stated in the provided abstracts, the molecular formula can be deduced as C5H6N2O2, and the molecular weight is 126.11 g/mol.
Q2: Is there any spectroscopic data available for Methyl 1H-imidazole-5-carboxylate?
A2: The research papers mention using 1H NMR and 13C NMR to confirm the structures of compounds synthesized using Methyl 1H-imidazole-5-carboxylate as a starting material. [] This suggests that NMR data is crucial for structural characterization.
Q3: How does modifying the structure of Methyl 1H-imidazole-5-carboxylate affect its biological activity?
A3: Research demonstrates that introducing specific substitutions at the C-2 position of the imidazole ring can significantly impact the compound's activity. [, ] For example, substituting with a (2'-[1H-tetrazol-5-yl]biphenyl-4-yl) methyl group leads to the formation of Olmesartan Medoxomil, a potent angiotensin II receptor blocker. [, , ]
Q4: Are there any studies on the impact of structural modifications on the potency and selectivity of Methyl 1H-imidazole-5-carboxylate derivatives?
A4: Yes, research on HR720, a derivative, shows its high selectivity for Angiotensin II type 1 (AT1) receptors. [] This selectivity arises from specific structural modifications, highlighting the impact of SAR on receptor binding and downstream effects.
Q5: What are the applications of Methyl 1H-imidazole-5-carboxylate in chemical synthesis?
A5: This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it is used in preparing Olmesartan Medoxomil, an antihypertensive drug. [, , ] It is also utilized in developing other imidazole-based compounds with potential therapeutic applications. [, , , , ]
Q6: Are there efficient methods for synthesizing Methyl 1H-imidazole-5-carboxylate derivatives?
A6: Research highlights efficient synthetic routes for 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from the corresponding 2-bromo derivative. [, ] These methods utilize bromine-lithium exchange or palladium-catalyzed coupling reactions, offering efficient ways to diversify the compound's structure for exploring various applications.
Q7: How does Methyl 1H-imidazole-5-carboxylate interact with metal ions?
A7: Studies show that Methyl 1H-imidazole-5-carboxylate derivatives, specifically ethyl 5-methyl-4-imidazolecarboxylate (emizco), can coordinate with transition metal ions like cobalt(II), nickel(II), and cadmium(II). [, , ]
Q8: What types of coordination complexes are formed with Methyl 1H-imidazole-5-carboxylate derivatives?
A8: Research demonstrates the formation of both trans- and cis-octahedral coordination complexes. [, , ] The specific coordination geometry and resulting supramolecular structures depend on the metal ion, co-ligands (like water or halides), and the derivative's structure.
Q9: What analytical techniques are used to characterize and quantify Methyl 1H-imidazole-5-carboxylate and its derivatives?
A9: Researchers utilize a range of techniques, including 1H NMR, 13C NMR, and MS, to confirm the structure of synthesized compounds. [] HPLC is employed for simultaneous determination of Methyl 1H-imidazole-5-carboxylate derivatives in pharmaceutical formulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

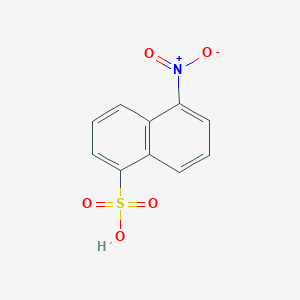
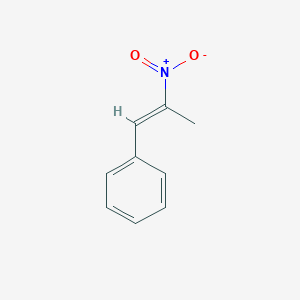

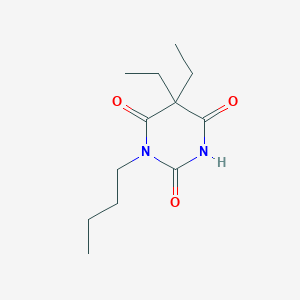
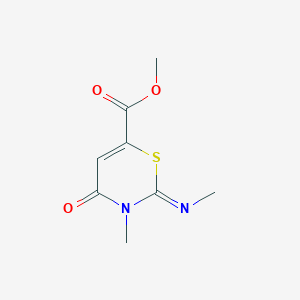
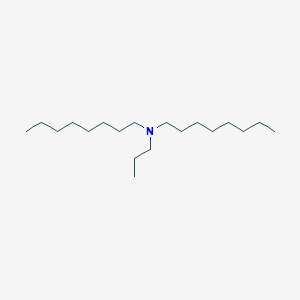
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
